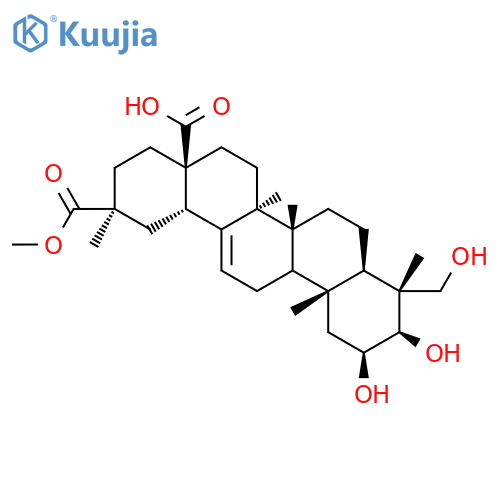Cas no 1802-12-6 (Phytolaccagenin)

Phytolaccagenin structure
商品名:Phytolaccagenin
Phytolaccagenin 化学的及び物理的性質
名前と識別子
-
- Olean-12-ene-28,29-dioicacid, 2,3,23-trihydroxy-, 29-methyl ester, (2b,3b,4a,20b)-
- PCB No 209 solution
- Phytolaccagenin
- 2-carbomethoxy-10,11-dihydroxy-2,6a,6b,9,12a-pentamethyl-9-methylol-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Jaligonic acid 30-methyl ester
- (2beta,3beta,4alpha,20beta)-2,3,23-Trihydroxyolean-12-ene-28,29-dioic acid 29-methyl ester
- [ "" ]
- (2R,4Ar,6aR,6aS,6bR,9R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-
- NSC-116453
- AC-34746
- MFCD09953799
- 18YX12Q68B
- Q-100213
- s9218
- Q27252041
- (2S,4aR,6aS,6bR,8aR,9R,10R,11S,12aR,12bR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid
- HY-N1433
- MS-29854
- NS00093734
- OLEAN-12-ENE-28,30-DIOIC ACID, 2.BETA.,3.BETA.,23-TRIHYDROXY-, 30-METHYL ESTER
- OLEAN-12-ENE-28,29-DIOIC ACID, 2,3,23-TRIHYDROXY-, 29-METHYL ESTER, (2.BETA.,3.BETA.,4.ALPHA.,20.BETA.)-
- (2beta,3beta,4alpha,20beta)-29-Methyl 2,3,23-trihydroxyolean-12-ene-28,29-dioate
- CCG-269930
- NSC 116453
- 1802-12-6
- CS-0016865
- SCHEMBL1050612
- AKOS037514779
- 10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- UNII-18YX12Q68B
- Phytolaccagenine
- (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
- 2,3,23-trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid
- DTXSID40939305
- FT-0697857
- NSC116453
- CHEBI:228898
- Olean-12-ene-28,30-dioic acid, 2beta,3beta,23-trihydroxy-, 30-methyl ester (8CI); Phytolaccagenin (7CI); Jaligonic acid 30-methyl ester; NSC 116453; Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
- DA-76851
- OLEAN-12-ENE-28,30-DIOIC ACID, 2BETA,3BETA,23-TRIHYDROXY-, 30-METHYL ESTER
-
- MDL: MFCD09953799
- インチ: 1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20?,21?,22+,23?,26+,27-,28-,29+,30+,31-/m0/s1
- InChIKey: CYJWWQALTIKOAG-NBOZUFDMSA-N
- ほほえんだ: O([H])C1([H])C([H])(C([H])([H])[C@@]2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]5(C(=O)O[H])C([H])([H])C([H])([H])[C@](C(=O)OC([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]5([H])C4=C([H])C([H])([H])[C@@]32[H])[C@]1(C([H])([H])[H])C([H])([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 532.340004g/mol
- ひょうめんでんか: 0
- XLogP3: 4.5
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 回転可能化学結合数: 4
- どういたいしつりょう: 532.340004g/mol
- 単一同位体質量: 532.340004g/mol
- 水素結合トポロジー分子極性表面積: 124Ų
- 重原子数: 38
- 複雑さ: 1050
- 同位体原子数: 0
- 原子立体中心数の決定: 11
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 532.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.24
- ゆうかいてん: No data available
- ふってん: 639.6±55.0 °C at 760 mmHg
- フラッシュポイント: 199.3±25.0 °C
- PSA: 124.29000
- LogP: 4.32990
Phytolaccagenin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
Phytolaccagenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1094-100mg |
Phytolaccagenin |
1802-12-6 | 98% | 100mg |
$150 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3387-5 mg |
Phytolaccagenin |
1802-12-6 | 99.66% | 5mg |
¥755.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1246950-10mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)- |
1802-12-6 | 98% | 10mg |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1246950-20mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2ß,3ß,4a,20ß)- |
1802-12-6 | 98% | 20mg |
$355 | 2024-06-07 | |
| MedChemExpress | HY-N1433-20mg |
Phytolaccagenin |
1802-12-6 | 98.07% | 20mg |
¥1600 | 2024-04-19 | |
| MedChemExpress | HY-N1433-5mg |
Phytolaccagenin |
1802-12-6 | 98.07% | 5mg |
¥620 | 2024-04-19 | |
| A2B Chem LLC | AA95427-5mg |
Phytolaccagenin |
1802-12-6 | 98% | 5mg |
$199.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T3387-20mg |
Phytolaccagenin |
1802-12-6 | >98% | 20mg |
¥460.00 | 2024-08-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T3387-1l |
Phytolaccagenin |
1802-12-6 | >98% | 1l |
¥400.00 | 2024-08-09 | |
| Aaron | AR0022HB-50mg |
Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2β,3β,4α,20β)- |
1802-12-6 | 97% | 50mg |
$122.00 | 2025-01-21 |
Phytolaccagenin 関連文献
-
Junbin He,Kuan Chen,Zhi-min Hu,Kai Li,Wei Song,Li-yan Yu,Chung-Hang Leung,Dik-Lung Ma,Xue Qiao,Min Ye Chem. Commun. 2018 54 8594
-
J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1986 3 421
-
H. M. Powell,C. K. Prout,S. C. Wallwork Annu. Rep. Prog. Chem. 1964 61 567
1802-12-6 (Phytolaccagenin) 関連製品
- 1724-17-0(Methyl oleanolate)
- 58-22-0(Testosterone)
- 54928-05-1(Phytolaccagenic acid)
- 57-85-2(Testosterone propionate)
- 30968-45-7(1-Phenanthrenecarboxylicacid, dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester)
- 51-77-4(Gefarnate)
- 58-18-4(Methyltestosterone)
- 32208-45-0(Ursolic Acid Methyl Ester)
- 50-03-3(Hydrocortisone acetate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
